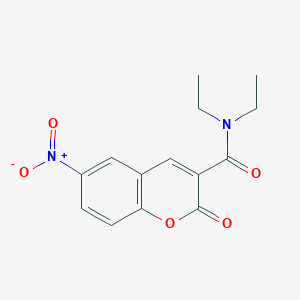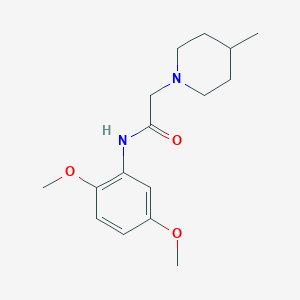![molecular formula C16H14N4O2 B5889039 N-[amino(1,3-benzoxazol-2-ylamino)methylene]-4-methylbenzamide](/img/structure/B5889039.png)
N-[amino(1,3-benzoxazol-2-ylamino)methylene]-4-methylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[amino(1,3-benzoxazol-2-ylamino)methylene]-4-methylbenzamide, also known as BB-94, is a synthetic compound that belongs to the family of hydroxamic acid-based matrix metalloproteinase (MMP) inhibitors. MMPs are a group of enzymes that play a crucial role in the degradation of extracellular matrix (ECM) proteins, which are essential for various physiological processes such as tissue remodeling, wound healing, and angiogenesis. BB-94 has been extensively studied for its potential applications in cancer therapy, inflammation, and cardiovascular diseases.
Wirkmechanismus
N-[amino(1,3-benzoxazol-2-ylamino)methylene]-4-methylbenzamide inhibits the activity of MMPs by chelating the zinc ion at the active site of the enzyme, which is essential for the catalytic activity of MMPs. By blocking MMP activity, this compound prevents the degradation of ECM proteins, which leads to the inhibition of tumor invasion, angiogenesis, and inflammation.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. In animal models of cancer, this compound has been shown to reduce tumor growth and metastasis by inhibiting MMP activity. This compound has also been shown to reduce inflammation and tissue destruction in animal models of rheumatoid arthritis and atherosclerosis. Moreover, this compound has been shown to have anti-angiogenic effects by inhibiting the formation of new blood vessels.
Vorteile Und Einschränkungen Für Laborexperimente
N-[amino(1,3-benzoxazol-2-ylamino)methylene]-4-methylbenzamide has several advantages and limitations for lab experiments. One of the main advantages of this compound is its high selectivity for MMPs, which reduces the risk of off-target effects. This compound is also relatively easy to synthesize and has good stability in solution. However, this compound has some limitations, including its poor solubility in water and its potential toxicity at high concentrations. Moreover, the use of this compound in animal models of disease may not accurately reflect its efficacy and safety in humans.
Zukünftige Richtungen
There are several future directions for the research on N-[amino(1,3-benzoxazol-2-ylamino)methylene]-4-methylbenzamide. One potential direction is the development of more potent and selective MMP inhibitors based on the structure of this compound. Another direction is the investigation of the combination of this compound with other anticancer agents to enhance its efficacy and reduce toxicity. Moreover, the use of this compound in clinical trials for the treatment of cancer and inflammatory diseases should be further explored to determine its safety and efficacy in humans.
Synthesemethoden
N-[amino(1,3-benzoxazol-2-ylamino)methylene]-4-methylbenzamide can be synthesized by reacting 4-methylbenzoyl chloride with 2-amino-3-hydroxybenzoic acid in the presence of triethylamine and N,N'-dicyclohexylcarbodiimide to form the corresponding benzoxazole intermediate. The intermediate is then treated with hydroxylamine hydrochloride and triethylamine to yield this compound.
Wissenschaftliche Forschungsanwendungen
N-[amino(1,3-benzoxazol-2-ylamino)methylene]-4-methylbenzamide has been widely studied for its potential applications in cancer therapy. MMPs are overexpressed in various types of cancer, and their activity is associated with tumor invasion, metastasis, and angiogenesis. This compound has been shown to inhibit the activity of MMPs and reduce tumor growth and metastasis in animal models of cancer. Moreover, this compound has been investigated for its potential use in the treatment of inflammatory diseases such as rheumatoid arthritis and atherosclerosis, where MMPs play a critical role in tissue destruction and inflammation.
Eigenschaften
IUPAC Name |
N-[(E)-N'-(1,3-benzoxazol-2-yl)carbamimidoyl]-4-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O2/c1-10-6-8-11(9-7-10)14(21)19-15(17)20-16-18-12-4-2-3-5-13(12)22-16/h2-9H,1H3,(H3,17,18,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMOGQTDVPNDKTI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC(=NC2=NC3=CC=CC=C3O2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C(=O)N/C(=N/C2=NC3=CC=CC=C3O2)/N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-[(1H-benzimidazol-2-ylthio)acetyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5888957.png)
![2-[(5-amino-4H-1,2,4-triazol-3-yl)thio]-1-(4-bromophenyl)ethanone](/img/structure/B5888968.png)


![5-(2,5-dimethoxyphenyl)-3-[(5-methyl-2-furyl)methylene]-2(3H)-furanone](/img/structure/B5888985.png)
![N-(3-{[(3-acetylphenyl)amino]carbonyl}phenyl)-2-furamide](/img/structure/B5888995.png)
![4-{[4-(4-methylphenyl)-1,3-thiazol-2-yl]amino}benzoic acid](/img/structure/B5889006.png)



![4-(4-cyclohexyl-1-piperazinyl)-5,6-dimethylthieno[2,3-d]pyrimidine](/img/structure/B5889031.png)

![N-[2-(dimethylamino)ethyl]-N'-(3,5-dimethylphenyl)thiourea](/img/structure/B5889045.png)
![1-[(5-bromo-2-thienyl)sulfonyl]-4-ethylpiperazine](/img/structure/B5889052.png)
